molecular formula C20H16Cl2FN3O B2767113 (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1359320-32-3

(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2767113
CAS No.: 1359320-32-3
M. Wt: 404.27
InChI Key: MPJRLSBHSQUHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a dichlorophenylamino group, a fluorine atom, and a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the dichlorophenylamino group and the fluorine atom. The final step involves the attachment of the pyrrolidinylmethanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-((2,5-Dichlorophenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.

    (4-((2,5-Dichlorophenyl)amino)-6-bromoquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets, compared to its analogs with different halogen atoms.

Properties

IUPAC Name

[4-(2,5-dichloroanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FN3O/c21-12-3-5-16(22)18(9-12)25-19-14-10-13(23)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJRLSBHSQUHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=CC(=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.